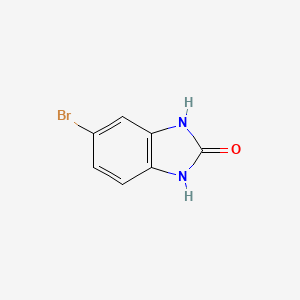
5-溴-1,3-二氢苯并咪唑-2-酮
描述
5-Bromo-1,3-dihydrobenzoimidazol-2-one is a brominated heterocyclic compound that is part of the benzimidazole family. Benzimidazoles are notable for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one suggests potential utility in further chemical transformations, given bromine's reactivity.
Synthesis Analysis
The synthesis of brominated heterocycles often involves the use of starting materials that can undergo specific transformations to introduce the bromine atom into the molecule. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds from maleic and phthalic anhydrides involves a key debrominative decarboxylation or bromodecarboxylation reaction . Similarly, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating that such methods could potentially be adapted for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a fused ring system that includes a benzene ring and an imidazole ring. The addition of a bromine atom to this system can influence the electronic properties of the molecule and its ability to participate in further chemical reactions. For example, the transformation of an amino group to a bromo derivative in the synthesis of tetrahydrobenzo[f]furo[2,3-c]isoquinolines demonstrates the structural modifications that can be achieved through bromination .
Chemical Reactions Analysis
Brominated compounds are often used as intermediates in the synthesis of more complex molecules due to their reactivity. For example, 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been used to form complexes with zinc(II) ions, showcasing the reactivity of the bromo group in coordination chemistry . Additionally, the synthesis of hetero annulated carbazoles from brominated intermediates highlights the versatility of brominated compounds in constructing diverse heterocyclic systems with potential antitumor activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzimidazoles are influenced by the presence of the bromine atom and the overall molecular structure. For instance, the strong intramolecular hydrogen bonding observed in certain brominated phenols affects their reactivity and complexation behavior . The solvent effects on complexation also provide insight into the solubility and reactivity of such compounds in different environments . Furthermore, the formation of supramolecular assemblies through hydrogen bonding interactions, as seen with bromo derivatives of dihydroxybenzoic acid, underscores the importance of non-covalent interactions in defining the properties of brominated compounds .
科学研究应用
抗菌和抗结核活性:Shingalapur、Hosamani 和 Keri (2009 年) 的一项研究合成了一系列新的 5-(硝基/溴代)-苯乙烯基-2-苯并咪唑,对包括结核分枝杆菌在内的各种菌株表现出显着的抗结核和抗菌活性。
DNA 促旋酶 B 抑制:Aroso、Guedes 和 Pereira (2021 年) 的研究涉及 2,5(6)-取代苯并咪唑衍生物的计算机设计和合成,旨在抑制大肠杆菌的 DNA 促旋酶 B,这是一个关键的细菌靶标。
内源性大麻素水解酶抑制:Prévost 等人(2018 年) 的一项研究重点是合成 5-溴-2-氨基噻唑,它显示出作为单酰基甘油酯脂肪酶(内源性大麻素系统中的重要酶)抑制剂的潜力。
苯并咪唑衍生物的合成:Abdel-Aziz 等人(2011 年) 的研究合成了新的 2-取代 6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑衍生物,并评估了它们的生物活性,包括免疫抑制作用。
抗癌活性:Noolvi 等人(2011 年) 的一项研究报道了咪唑并[2,1-b][1,3,4]-噻二唑衍生物的合成,显示出显着的抗肿瘤活性,特别是对白血病癌细胞系。
核苷类似物的合成:SinghYadava 和 Yadav (2008 年) 的研究合成了不寻常的苯并咪唑核苷类似物,具有各种药学和生化应用的潜力。
安全和危害
属性
IUPAC Name |
5-bromo-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIGEYVTDXNDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481392 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
CAS RN |
39513-26-3 | |
| Record name | 5-Bromo-1,3-dihydrobenzoimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)

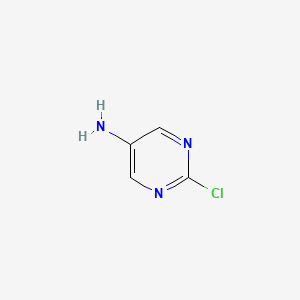
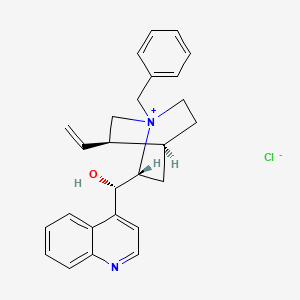
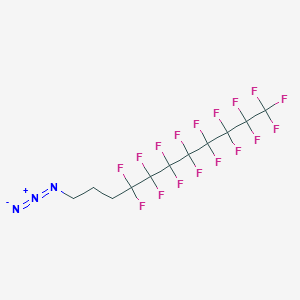

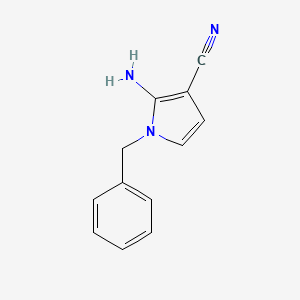
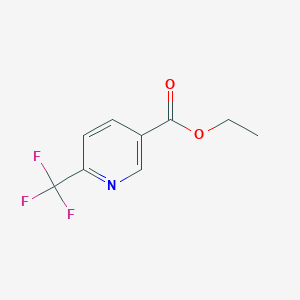
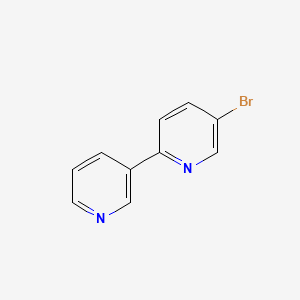

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
